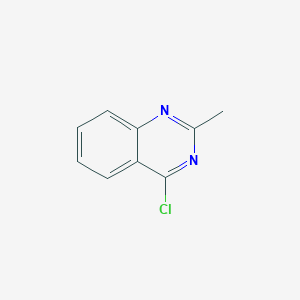
4-氯-2-甲基喹唑啉
描述
4-Chloro-2-methylquinazoline (4-CMQ) is a synthetic compound derived from quinazoline and is used in many scientific and industrial applications. It is a versatile compound that can be used as a reagent, catalyst, and as a starting material for organic synthesis. 4-CMQ has been extensively studied due to its unique properties, and it has been used in a wide range of applications, such as in the synthesis of pharmaceuticals and other organic compounds.
科学研究应用
抗癌研究
4-氯-2-甲基喹唑啉及其衍生物在抗癌研究中显示出显著的潜力。值得注意的是,像N-(4-甲氧基苯基)-N,2-二甲基喹唑啉-4-胺这样的化合物已被确认为强效的凋亡诱导剂和有效的抗癌药物,在人类MX-1乳腺和小鼠异种移植癌模型中表现出高血脑屏障穿透性和疗效 (Sirisoma et al., 2009)。另一项研究突出了2-氯-N-(4-甲氧基苯基)-N-甲基喹唑啉-4-胺的发现,作为一种高活性的凋亡诱导剂,显示出在抑制癌细胞增殖方面的效力 (Sirisoma et al., 2008)。
抗结核菌和抗藻活性
对喹唑啉衍生物的研究,包括6-氯取代化合物,已揭示了其抗结核菌活性。例如,6-氯-3-(4-异丙基苯基)-2-甲基喹唑啉-4(3H)-硫酮对鸟型分枝杆菌和堪萨斯分枝杆菌的活性高于异烟肼标准。这些化合物还具有抑制光合作用的活性,表明它们在抗藻应用中的潜力 (Kubicová等,2003)。
腐蚀抑制
研究探讨了2-甲基喹唑啉衍生物的腐蚀抑制性能。例如,3-氨基-2-甲基喹唑啉-4(3H)-酮已被评估其在酸性环境中对低碳钢的腐蚀抑制效率,显示出显著的抑制效率 (Kadhim et al., 2017)。
昆虫信息素研究
4-甲基喹唑啉,是Nasonia vitripennis雄性信息素的次要成分,已被鉴定和研究。它增强了处女雌性对主要信息素成分的反应,表明其在昆虫通讯中的作用以及在害虫控制中的潜在应用 (Ruther et al., 2007)。
化学合成和微管聚合抑制
喹唑啉衍生物已被优化为靶向秋水仙碱位点的新型微管聚合抑制剂类,显示出显著的体外细胞毒活性。这突显了它们作为抗癌药物的潜力,一些化合物表现出对微管组装和动物模型中肿瘤生长的显著抑制 (Wang et al., 2014)。
作用机制
Target of Action
The primary targets of 4-Chloro-2-methylquinazoline are currently unknown. This compound is a unique chemical that is provided to early discovery researchers as part of a collection of unique chemicals
Pharmacokinetics
It is suggested that 4-Chloro-2-methylquinazoline has high gastrointestinal absorption and is permeant to the blood-brain barrier . It is also predicted to inhibit CYP1A2, an important enzyme involved in drug metabolism . These properties could impact the bioavailability of 4-Chloro-2-methylquinazoline, but more research is needed to confirm these predictions and fully understand its pharmacokinetic profile.
属性
IUPAC Name |
4-chloro-2-methylquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c1-6-11-8-5-3-2-4-7(8)9(10)12-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAAZMOAXEMIBAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70382906 | |
| Record name | 4-chloro-2-methylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70382906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-methylquinazoline | |
CAS RN |
6484-24-8 | |
| Record name | 4-chloro-2-methylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70382906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main application of 4-chloro-2-methylquinazoline highlighted in the research?
A1: The research demonstrates the use of 4-chloro-2-methylquinazoline as a starting material for the synthesis of 4-aroyl-2-methylquinazolines []. This transformation involves a nucleophilic aromatic substitution reaction where the chlorine atom in the 4-position is replaced by an aroyl group derived from an aromatic aldehyde.
Q2: What is the role of 1,3-dimethylbenzimidazolium iodide in the reaction with 4-chloro-2-methylquinazoline?
A2: 1,3-dimethylbenzimidazolium iodide acts as a catalyst in the aroylation reaction of 4-chloro-2-methylquinazoline []. While the exact mechanism is not detailed in the provided abstract, it likely involves the formation of a reactive intermediate with the aromatic aldehyde, facilitating the subsequent nucleophilic substitution on the quinazoline ring.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

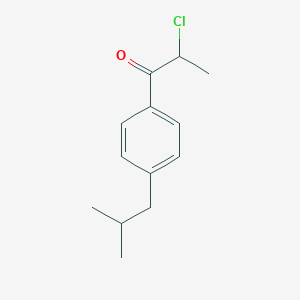
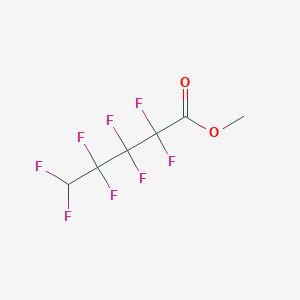
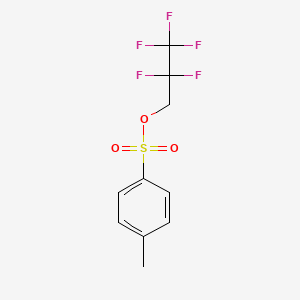
![1-[2-(Thiophen-2-Yl)-1,3-Thiazol-4-Yl]methanamine](/img/structure/B1586928.png)
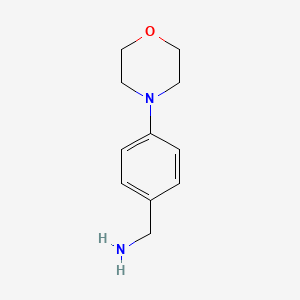
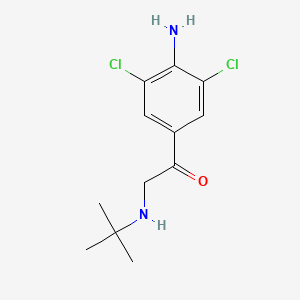
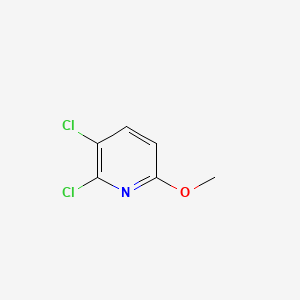

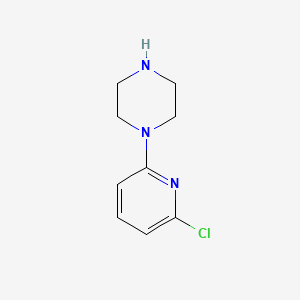

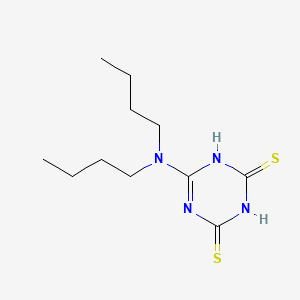


![(2S,3R,4R,5R,6S)-2-[(2S,3R,4R,5R,6R)-4,5-Dihydroxy-2-[(4S,5'R,7S,8R,9S,13S)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]-6-methyl-2-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/no-structure.png)